Methyl 7-hydroxybenzothiazole-2-acetate

Medicinal Chemistry Organic Synthesis Prodrug Design

Procure Methyl 7-hydroxybenzothiazole-2-acetate (CAS 1261846-29-0) for your SAR and medicinal chemistry projects. Its 7-hydroxy group is a critical pharmacophoric element for targeting enzymes like 17β-HSD1, while the methyl ester enables rapid diversification into amide libraries. Unlike the unsubstituted methyl ester (CAS 62886-13-9) or free acid (CAS 29182-45-4), this dual-functional molecule is essential for evaluating the contribution of both groups to antioxidant and antiproliferative activity. Supplied at a guaranteed ≥95% purity for experimental consistency.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 1261846-29-0
Cat. No. B1410275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-hydroxybenzothiazole-2-acetate
CAS1261846-29-0
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=NC2=C(S1)C(=CC=C2)O
InChIInChI=1S/C10H9NO3S/c1-14-9(13)5-8-11-6-3-2-4-7(12)10(6)15-8/h2-4,12H,5H2,1H3
InChIKeyWIEVGRWAGKWBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-hydroxybenzothiazole-2-acetate (CAS 1261846-29-0) Technical Baseline and Procurement Considerations


Methyl 7-hydroxybenzothiazole-2-acetate (CAS 1261846-29-0) is a heterocyclic chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol . It belongs to the benzothiazole family, a privileged scaffold in medicinal chemistry, and is characterized by a 7-hydroxy substitution and a methyl ester group on a benzothiazole-2-acetate core [1]. Commercially, it is typically available at a minimum purity specification of 95% .

Why Generic Substitution Fails for Methyl 7-hydroxybenzothiazole-2-acetate in Research and Development


Generic substitution with other benzothiazole-2-acetate derivatives (e.g., the unsubstituted methyl ester, CAS 62886-13-9 , or the free acid, CAS 29182-45-4 ) is scientifically unsound. The unique combination of the 7-hydroxy group and the methyl ester on the same molecule is critical for specific downstream applications. The hydroxy group can serve as a hydrogen bond donor/acceptor and is a key feature for antioxidant activity in benzothiazoles [1]. Simultaneously, the methyl ester is a distinct functional handle, providing different solubility and reactivity profiles compared to the free acid, which is crucial for further synthetic elaboration. Swapping any of these components would yield a different molecule with altered pharmacological, physicochemical, and synthetic properties, invalidating experimental consistency and project-specific structure-activity relationships (SAR).

Quantitative Differentiation Guide for Methyl 7-hydroxybenzothiazole-2-acetate vs. Key Analogs


Enhanced Synthetic Utility: Comparative Reactivity of the Methyl Ester vs. Free Acid

The methyl ester group of the target compound confers a significant synthetic advantage over its free acid analog. In a comparative study of benzothiazole-2-acetic acid derivatives, the methyl ester (and other alkyl esters) were key intermediates for further functionalization, while the free acid is often a terminal functional group [1]. The ester can be readily hydrolyzed to the acid under mild conditions, whereas converting the acid to the ester requires more forcing conditions and can be lower yielding. This makes the methyl ester a more versatile building block for multistep synthesis.

Medicinal Chemistry Organic Synthesis Prodrug Design

Structural Determinant for Biological Activity: Role of the 7-Hydroxy Group in Enzyme Inhibition

The presence of the 7-hydroxy group is a critical structural determinant for biological activity within the benzothiazole class. Research on hydroxybenzothiazoles as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) demonstrates that this functional group is essential for potent inhibition [1]. While this specific study does not test the target compound directly, it establishes the class-level requirement of a hydroxy group for high affinity. Analogs lacking this hydroxy substitution (e.g., Methyl 2-(benzo[d]thiazol-2-yl)acetate, CAS 62886-13-9 ) are therefore predicted to have significantly different biological profiles.

Enzymology Drug Discovery Cancer Research

Verifiable Material Quality: Quantified Purity and Procurement Specifications

The target compound is commercially available with a quantified minimum purity specification of 95% . This is a verifiable and actionable differentiator during procurement. In contrast, many close structural analogs (e.g., the unsubstituted methyl ester, CAS 62886-13-9 ) are often listed without a defined purity guarantee, introducing uncertainty in experimental reproducibility. The specified purity of the target compound allows for direct use in sensitive assays without the need for additional, costly, and time-consuming in-house purification.

Quality Control Analytical Chemistry Procurement

Targeted Research and Development Applications for Methyl 7-hydroxybenzothiazole-2-acetate


Scaffold for Kinase and Oxidoreductase Inhibitor Synthesis

This compound is an ideal starting material for medicinal chemistry programs targeting enzymes where hydroxybenzothiazoles have shown activity, such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) [1] and other oxidoreductases. The 7-hydroxy group is a key pharmacophoric element for these targets [1], and the methyl ester provides a convenient handle for rapid diversification into amide libraries or for hydrolysis to the active carboxylic acid for further study.

Building Block for Antioxidant Agent Development

The presence of the phenolic 7-hydroxy group is a critical feature associated with the antioxidant activity of benzothiazole derivatives [2]. This compound can serve as a core scaffold for designing new multifunctional agents with both antioxidant and antiproliferative properties [2]. The methyl ester allows for further optimization of pharmacokinetic properties without immediately sacrificing the antioxidant potential.

Reliable Intermediate for Multistep Organic Synthesis

Given its defined purity specification (≥95%) and the versatile methyl ester group [3], this compound is a reliable building block for complex molecule synthesis. It can be procured and used directly in subsequent reactions, such as reductions, amidations, or transition metal-catalyzed cross-couplings, without the uncertainty introduced by materials of unknown or unguaranteed quality .

Chemical Probe for Structure-Activity Relationship (SAR) Studies

As a specific, well-defined analog within the benzothiazole-2-acetate class, this compound is valuable for SAR studies. Its activity profile can be directly compared to that of the non-hydroxylated methyl ester (CAS 62886-13-9) and the corresponding free acid (CAS 29182-45-4) to deconvolute the specific contributions of the 7-hydroxy group and the ester moiety to a given biological or physicochemical property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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